
6-Fluoro-1H-indol-4-amine
Overview
Description
6-Fluoro-1H-indol-4-amine is a fluorinated derivative of indole, a significant heterocyclic compound. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a fluorine atom at the 6th position of the indole ring enhances its chemical properties, making it a valuable compound for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-1H-indol-4-amine typically involves the introduction of a fluorine atom into the indole ring. One common method is the electrophilic fluorination of 1H-indol-4-amine using a fluorinating agent such as Selectfluor. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available indole derivatives. The process includes nitration, reduction, and fluorination steps under controlled conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield fluorinated indole ketones, while reduction can produce various amine derivatives.
Scientific Research Applications
6-Fluoro-1H-indol-4-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated indole derivatives.
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: It is explored for its potential use in drug development, particularly in designing selective serotonin reuptake inhibitors and other therapeutic agents.
Industry: The compound is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Fluoro-1H-indol-4-amine involves its interaction with various molecular targets. The fluorine atom enhances the compound’s binding affinity to specific receptors or enzymes, leading to its biological effects. For example, as a potential serotonin reuptake inhibitor, it may bind to the serotonin transporter, inhibiting the reuptake of serotonin and increasing its availability in the synaptic cleft.
Comparison with Similar Compounds
1H-indol-4-amine: The non-fluorinated parent compound.
5-Fluoro-1H-indol-4-amine: A similar compound with the fluorine atom at the 5th position.
6-Chloro-1H-indol-4-amine: A chlorinated analog.
Uniqueness: 6-Fluoro-1H-indol-4-amine is unique due to the presence of the fluorine atom at the 6th position, which significantly alters its chemical and biological properties compared to its non-fluorinated and other halogenated analogs. The fluorine atom enhances the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound for various applications.
Biological Activity
6-Fluoro-1H-indol-4-amine is a fluorinated derivative of indole, notable for its potential biological activities, particularly in medicinal chemistry. This compound has garnered attention due to its interactions with various biological targets and pathways, suggesting its utility in developing therapeutic agents.
Molecular Structure:
- Molecular Formula: C8H7FN2
- Molecular Weight: Approximately 150.15 g/mol
- Structural Features: The compound features a fluorine atom at the sixth position and an amino group at the fourth position of the indole ring, which enhances its chemical reactivity and biological activity.
Biological Activity
Research indicates that this compound exhibits significant biological activity, including:
- Anti-Cancer Properties: The compound has been studied for its potential as an anti-cancer agent. It interacts with various enzymes and proteins involved in cell proliferation and apoptosis, influencing cancer cell behavior.
- Modulation of Biological Pathways: It affects several signaling pathways, which may lead to therapeutic effects in conditions such as cancer and neurodegenerative diseases .
- Antiviral Activity: Some studies have indicated that indole derivatives, including this compound, may exhibit antiviral properties by interfering with viral replication pathways.
The mechanism of action for this compound involves:
- Target Interaction: The compound binds with high affinity to multiple receptors, triggering biochemical reactions that alter cellular processes.
- Biochemical Pathways Affected: It influences key signaling molecules, such as kinases and transcription factors, which play roles in cell proliferation and differentiation .
Comparative Analysis of Related Compounds
The following table compares this compound with structurally similar compounds regarding their biological activities:
Compound Name | Structural Features | Biological Activity |
---|---|---|
5-Fluoro-1H-indole | Fluorine at position 5 | Anti-cancer properties |
4-Fluoro-1H-indole | Fluorine at position 4 | Neuroprotective effects |
6-Bromo-1H-indole | Bromine at position 6 | Antimicrobial activity |
5,6-Difluoro-1H-indole | Fluorine at positions 5 and 6 | Enhanced potency against tumors |
This comparison highlights that the unique positioning of substituents on the indole ring significantly influences the biological activities of these compounds.
Case Studies and Research Findings
Several studies provide insights into the efficacy and safety profiles of this compound:
- In vitro Studies: Research has shown that this compound exhibits cytotoxic effects on various cancer cell lines, demonstrating a dose-dependent response. For example, a study reported that treatment with this compound led to a significant reduction in cell viability in breast cancer cells .
- Inflammatory Response Modulation: In another study focusing on inflammatory pathways, derivatives of indole were shown to inhibit the release of pro-inflammatory cytokines such as IL-6 and IL-8 in human bronchial epithelial cells . This suggests potential applications in treating inflammatory diseases.
- Antiviral Potential: A study investigating small molecule inhibitors highlighted the potential of compounds like this compound to disrupt virus-host interactions critical for viral replication and spread . This could pave the way for developing broad-spectrum antiviral therapies.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-Fluoro-1H-indol-4-amine, and how do reaction conditions influence yield and purity?
Methodological Answer: Synthesis typically involves cyclization or fluorination strategies. For example, indole ring formation via Fischer indole synthesis followed by regioselective fluorination at the 6-position. Key considerations:
- Temperature control : Higher temperatures (80–100°C) improve cyclization efficiency but may increase side products like di-fluorinated derivatives.
- Catalysts : Pd-mediated cross-coupling can enhance fluorination selectivity .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) resolves positional isomers.
Table 1: Comparison of Synthetic Routes
Method | Yield (%) | Purity (%) | Key Condition | Reference |
---|---|---|---|---|
Fischer indole + SNAr | 45–55 | 90–95 | KF/DMF, 100°C | |
Buchwald-Hartwig amination | 60–70 | 98 | Pd(dba)₂, Xantphos, 80°C |
Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers confirm its structure?
Methodological Answer:
- ¹H/¹³C NMR :
- Aromatic protons at δ 6.8–7.2 ppm (indole ring).
- Fluorine coupling observed in ¹H NMR (J ≈ 8–10 Hz for C-F).
- ¹⁹F NMR : Distinct peak near δ -110 to -120 ppm for aromatic fluorine .
- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 151.18 (C₈H₇FN₂) .
- IR : N-H stretch at ~3400 cm⁻¹ (amine), C-F stretch at 1220–1250 cm⁻¹.
Advanced Research Questions
Q. How does fluorine substitution at the 6-position influence the compound’s pharmacokinetic properties compared to other fluorinated indole derivatives?
Methodological Answer: Fluorine’s electronegativity enhances metabolic stability by reducing CYP450-mediated oxidation. Comparative studies show:
- Lipophilicity : logP increases by ~0.5 units vs. non-fluorinated analogs, improving membrane permeability.
- Half-life (t₁/₂) : 6-Fluoro derivatives exhibit 2–3× longer t₁/₂ in hepatic microsomes than 5-Fluoro isomers .
- Solubility : Aqueous solubility decreases due to fluorine’s hydrophobic effect; co-solvents (DMSO/PEG) mitigate this .
Q. What computational strategies predict this compound’s binding affinity to serotonin receptors, and how do results align with experimental data?
Methodological Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with 5-HT receptors.
- Key residues: Asp155 (salt bridge with amine), Phe340 (π-π stacking with indole).
- MD Simulations : 100-ns trajectories validate binding stability; RMSD <2.0 Å indicates robust interactions .
- Validation : Compare with radioligand binding assays (IC₅₀ ≈ 50–100 nM for 5-HT₂A) .
Table 2: Computational vs. Experimental Binding Data
Receptor | Predicted Kd (nM) | Experimental IC₅₀ (nM) | Deviation (%) |
---|---|---|---|
5-HT₁A | 85 | 92 | 8.2 |
5-HT₂A | 45 | 55 | 18.2 |
Q. How can researchers resolve contradictions in reported antimicrobial activity across fluorinated indole derivatives?
Methodological Answer:
- Standardized Assays : Use CLSI guidelines for MIC testing; control variables (pH, inoculum size).
- Structure-Activity Analysis : Compare substituent effects:
- 6-Fluoro derivatives show 4× higher activity vs. 5-Fluoro analogs against S. aureus due to enhanced membrane penetration .
- Mechanistic Studies : Fluorescence microscopy quantifies bacterial membrane disruption .
Q. What are the challenges in scaling up this compound synthesis while maintaining regioselectivity?
Methodological Answer:
- Batch Reactor Optimization : Slow addition of fluorinating agents (e.g., Selectfluor®) minimizes di-substitution.
- Catalyst Recycling : Immobilized Pd catalysts reduce costs (e.g., Pd/C, 5 cycles with <10% yield loss) .
- Process Analytics : In-line FTIR monitors reaction progress to halt at >95% conversion.
Properties
IUPAC Name |
6-fluoro-1H-indol-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2/c9-5-3-7(10)6-1-2-11-8(6)4-5/h1-4,11H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSFWKDMLYWEBHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CC(=CC(=C21)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80646107 | |
Record name | 6-Fluoro-1H-indol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80646107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885518-25-2 | |
Record name | 6-Fluoro-1H-indol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80646107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.